molecular formula C26H20N2S2 B11957708 N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine

N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine

Cat. No.: B11957708
M. Wt: 424.6 g/mol
InChI Key: XLKUGPMPZKTQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine is a complex organic compound characterized by its unique structure, which includes benzylideneamino and disulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine typically involves the reaction of benzylideneaniline with a disulfide compound under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine: shares similarities with other disulfide-containing compounds and benzylideneaniline derivatives.

    Thioethers: and are also structurally related and exhibit similar reactivity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C26H20N2S2

Molecular Weight

424.6 g/mol

IUPAC Name

N-[4-[[4-(benzylideneamino)phenyl]disulfanyl]phenyl]-1-phenylmethanimine

InChI

InChI=1S/C26H20N2S2/c1-3-7-21(8-4-1)19-27-23-11-15-25(16-12-23)29-30-26-17-13-24(14-18-26)28-20-22-9-5-2-6-10-22/h1-20H

InChI Key

XLKUGPMPZKTQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.